2-Amino-4-iodobenzonitrile

Catalog No.
S15940595
CAS No.
M.F
C7H5IN2
M. Wt
244.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-4-iodobenzonitrile

Product Name

2-Amino-4-iodobenzonitrile

IUPAC Name

2-amino-4-iodobenzonitrile

Molecular Formula

C7H5IN2

Molecular Weight

244.03 g/mol

InChI

InChI=1S/C7H5IN2/c8-6-2-1-5(4-9)7(10)3-6/h1-3H,10H2

InChI Key

JYHXBOVXPZBEKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1I)N)C#N

2-Amino-4-iodobenzonitrile is an organic compound characterized by the presence of an amino group and an iodine atom attached to a benzene ring that is also substituted with a nitrile group. Its chemical formula is C7H6INC_7H_6IN and it has a molecular weight of approximately 219.03 g/mol. The compound typically appears as a light yellow crystalline solid, which is soluble in organic solvents but less so in water. The presence of both the amino and iodo substituents imparts unique chemical reactivity and potential biological activity to this compound.

Due to its functional groups:

  • Substitution Reactions: The amino group can act as a nucleophile, while the iodo group can undergo electrophilic substitution reactions.
  • Coupling Reactions: The iodo group allows for palladium-catalyzed coupling reactions, such as Suzuki and Sonogashira couplings, facilitating the formation of more complex organic molecules.
  • Reduction and Oxidation: The compound can be reduced to form amines or further oxidized to yield nitro or hydroxyl derivatives .

Several methods exist for synthesizing 2-Amino-4-iodobenzonitrile:

  • Direct Halogenation and Amination:
    • Starting from 4-cyanobenzene, iodine can be introduced via halogenation, followed by amination using ammonia or an amine source under controlled conditions.
  • Multi-Step Synthesis:
    • A more complex synthetic route involves multiple steps, including the preparation of intermediates such as 4-iodobenzonitrile, which can then be converted into 2-amino derivatives through amination reactions .
  • Industrial Methods:
    • Large-scale production may utilize continuous flow reactors to optimize yield and minimize by-products during synthesis.

2-Amino-4-iodobenzonitrile has several applications across different fields:

  • Organic Synthesis: It serves as a versatile building block for synthesizing pharmaceuticals and agrochemicals.
  • Material Science: The compound can be used in developing advanced materials due to its unique electronic properties.
  • Biological Research: It is utilized in studying enzyme interactions and biological pathways, contributing to drug discovery efforts .

Research on the interactions of 2-Amino-4-iodobenzonitrile focuses on its molecular behavior in various environments:

  • Halogen Bonding: Studies have shown that the iodine atom can engage in halogen bonding with nitrogen-containing compounds, influencing molecular assembly and stability.
  • Pressure Effects: Investigations into how pressure affects the intermolecular interactions involving this compound reveal insights into its structural properties under different conditions .

Several compounds share structural similarities with 2-Amino-4-iodobenzonitrile. Here are some notable examples:

Compound NameStructural FeaturesUnique Characteristics
2-Amino-5-iodobenzonitrileIodine at position 5 instead of 4Different reactivity patterns due to iodine placement
4-IodobenzonitrileLacks amino groupPrimarily used in coupling reactions
2-Amino-4-fluorobenzonitrileFluorine instead of iodineExhibits distinct biological activities due to fluorine effects
3-Amino-4-iodoindazoleContains an indazole ringPotential for diverse pharmacological activities

These compounds exhibit varying reactivity and biological activities based on their substituents' positions and types, highlighting the uniqueness of 2-Amino-4-iodobenzonitrile within this class of compounds .

XLogP3

2.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

243.94975 g/mol

Monoisotopic Mass

243.94975 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-15-2024

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